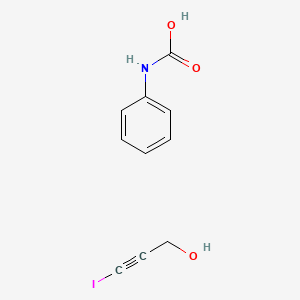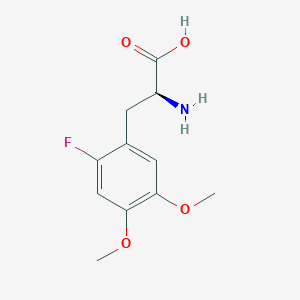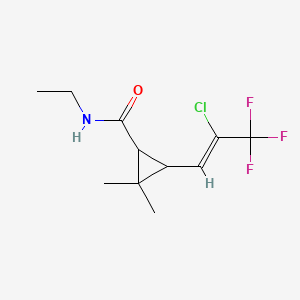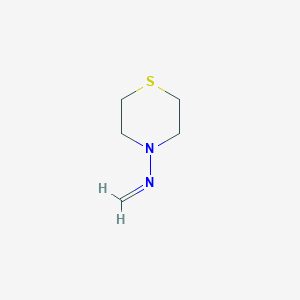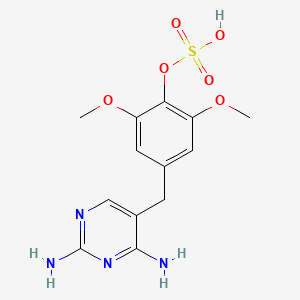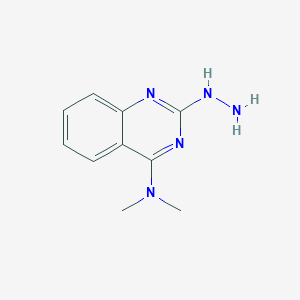
BB-K 6 N-(Benzyloxy) Carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BB-K 6 N-(Benzyloxy) Carbamate is a semi-synthetic aminoglycoside antibiotic derived from Kanamycin A. It is an intermediate compound used in the synthesis of BB-K 6, which is known for its antibacterial properties. The molecular formula of this compound is C30H49N5O15, and it has a molecular weight of 719.73 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
BB-K 6 N-(Benzyloxy) Carbamate is synthesized through a series of chemical reactions starting from Kanamycin AThe reaction conditions typically include the use of organic solvents, protective groups, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet regulatory standards.
化学反応の分析
Types of Reactions
BB-K 6 N-(Benzyloxy) Carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzyloxy carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in the synthesis of other compounds.
科学的研究の応用
BB-K 6 N-(Benzyloxy) Carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: this compound is investigated for its antibacterial properties and potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and as a chemical reagent in various industrial processes.
作用機序
The mechanism of action of BB-K 6 N-(Benzyloxy) Carbamate involves its interaction with bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death. The compound targets the 30S subunit of the ribosome, disrupting the translation process and preventing the growth and proliferation of bacteria.
類似化合物との比較
BB-K 6 N-(Benzyloxy) Carbamate is unique compared to other similar compounds due to its specific structural modifications and enhanced antibacterial properties. Similar compounds include:
Kanamycin A: The parent compound from which this compound is derived.
Gentamicin: Another aminoglycoside antibiotic with similar antibacterial activity.
Tobramycin: A related aminoglycoside used to treat bacterial infections.
This compound stands out due to its improved stability and efficacy in inhibiting bacterial growth.
特性
分子式 |
C30H49N5O15 |
|---|---|
分子量 |
719.7 g/mol |
IUPAC名 |
benzyl N-[(3S)-4-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methylamino]-3-hydroxy-4-oxobutyl]carbamate |
InChI |
InChI=1S/C30H49N5O15/c31-13-8-14(32)26(24(43)25(13)49-28-21(40)18(33)19(38)17(10-36)48-28)50-29-23(42)22(41)20(39)16(47-29)9-35-27(44)15(37)6-7-34-30(45)46-11-12-4-2-1-3-5-12/h1-5,13-26,28-29,36-43H,6-11,31-33H2,(H,34,45)(H,35,44)/t13-,14+,15+,16-,17-,18+,19-,20-,21-,22+,23-,24-,25+,26-,28-,29-/m1/s1 |
InChIキー |
FVBPJXNMMBPLPQ-KEAOHZHISA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CNC(=O)[C@H](CCNC(=O)OCC3=CC=CC=C3)O)O)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)N)O)N |
正規SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CNC(=O)C(CCNC(=O)OCC3=CC=CC=C3)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)N)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


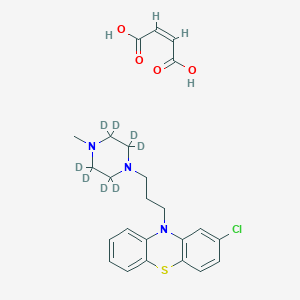
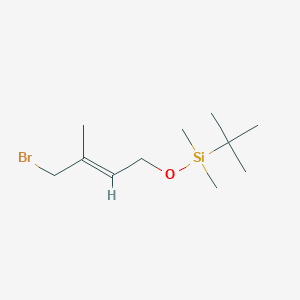
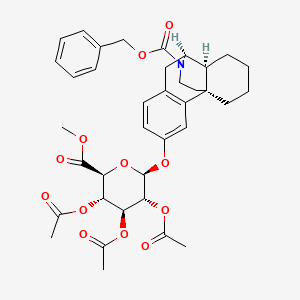
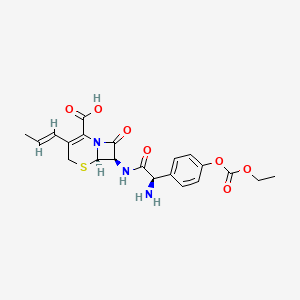
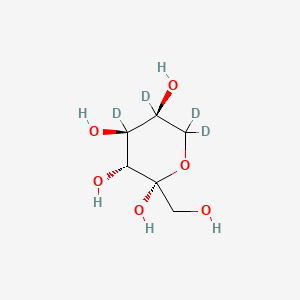
butanedioic acid](/img/structure/B13849820.png)
